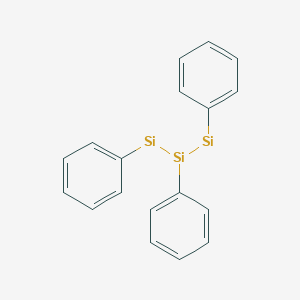
CID 10980161
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tranexamic Acid . Tranexamic acid is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. It is widely utilized to treat or prevent excessive blood loss in various medical conditions, including major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the chemical modification of lysine. The primary synthetic route involves the following steps:
Aminomethylation: Lysine undergoes aminomethylation to form 4-(aminomethyl)cyclohexanecarboxylic acid.
Cyclization: The aminomethylated product is then cyclized to form the cyclohexane ring structure.
Purification: The final product is purified through crystallization or other purification techniques to obtain tranexamic acid in its pure form.
Industrial Production Methods
Industrial production of tranexamic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are subjected to aminomethylation and cyclization reactions under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Tranexamic acid undergoes various chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert tranexamic acid into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of tranexamic acid, and substituted derivatives with modified functional groups.
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Tranexamic acid is studied for its effects on cellular processes and its role in inhibiting fibrinolysis.
Medicine: It is extensively used in clinical research for its antifibrinolytic properties and its potential in treating bleeding disorders.
Industry: Tranexamic acid is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the conversion of plasminogen to plasmin, tranexamic acid reduces fibrin degradation and preserves the framework of fibrin’s matrix structure .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but is less potent than tranexamic acid.
ε-Aminocaproic Acid: A structurally similar compound with antifibrinolytic properties.
Uniqueness
Tranexamic acid is unique due to its higher potency compared to aminocaproic acid and its ability to bind more strongly to plasminogen. This makes it more effective in preventing excessive blood loss and treating bleeding disorders.
Properties
Molecular Formula |
C18H15Si3 |
|---|---|
Molecular Weight |
315.6 g/mol |
InChI |
InChI=1S/C18H15Si3/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H |
InChI Key |
XXSNHUSBZVTTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si][Si](C2=CC=CC=C2)[Si]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















